Melting Point Gap Enables Regioisomer Identity Confirmation
The melting point of 2-iodo-1,3,4-trimethoxybenzene (108–108.5 °C) is 66–68 °C higher than that of its direct regioisomer 1-iodo-2,3,4-trimethoxybenzene (CAS 25245-37-8; mp 40–42 °C) and 38–39 °C higher than the 2-bromo analog (mp 69–71 °C) . The 2-chloro analog melts at 54 °C, a 54 °C differential . The alternative regioisomer 2-iodo-1,3,5-trimethoxybenzene melts at 117–122 °C, approximately 10–14 °C above the target compound .
| Evidence Dimension | Melting point (mp, °C) |
|---|---|
| Target Compound Data | 108–108.5 °C |
| Comparator Or Baseline | 1-Iodo-2,3,4-trimethoxybenzene: 40–42 °C; 2-Bromo-1,3,4-trimethoxybenzene: 69–71 °C; 2-Chloro-1,3,4-trimethoxybenzene: 54 °C; 2-Iodo-1,3,5-trimethoxybenzene: 117–122 °C |
| Quantified Difference | Δmp = +66 to +68 °C vs. 1-iodo regioisomer; +38 to +39 °C vs. 2-bromo analog; +54 °C vs. 2-chloro analog; −9 to −14 °C vs. 2-iodo-1,3,5-isomer |
| Conditions | Differential scanning calorimetry / capillary melting point; reported by ChemicalBook and vendor certificates of analysis |
Why This Matters
A melting point gap exceeding 65 °C between regioisomers provides a low-cost, high-confidence method for identity verification and purity assessment upon receipt, reducing the risk of using the wrong isomer in a synthetic sequence where regiospecificity is critical.
